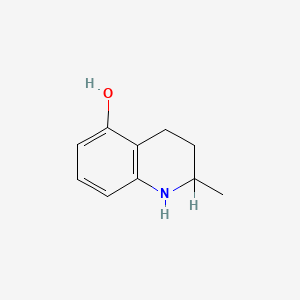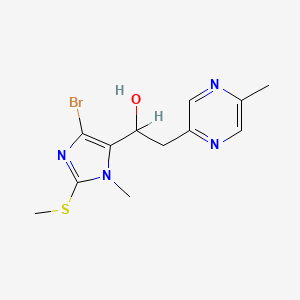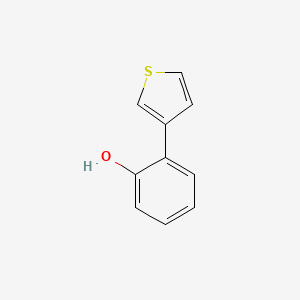![molecular formula C10H13NO2 B3045581 Formamide, N-[2-(3-methoxyphenyl)ethyl]- CAS No. 110339-54-3](/img/structure/B3045581.png)
Formamide, N-[2-(3-methoxyphenyl)ethyl]-
Übersicht
Beschreibung
Formamide, N-[2-(3-methoxyphenyl)ethyl]-, also known as FME, is a chemical compound that is widely used in scientific research. It is a colorless liquid that has a faint odor and is soluble in water, ethanol, and ether. FME is used in various fields, including biochemistry, molecular biology, and organic chemistry.
Wirkmechanismus
The mechanism of action of Formamide, N-[2-(3-methoxyphenyl)ethyl]- is not fully understood. However, it is believed to act as a denaturant of proteins by disrupting the hydrogen bonds and hydrophobic interactions that hold the protein structure together. Formamide, N-[2-(3-methoxyphenyl)ethyl]- can also affect the conformation of RNA and DNA molecules, leading to changes in their function.
Biochemical and Physiological Effects:
Formamide, N-[2-(3-methoxyphenyl)ethyl]- has been shown to have a wide range of biochemical and physiological effects. It can induce protein unfolding, leading to the loss of enzymatic activity and protein function. Formamide, N-[2-(3-methoxyphenyl)ethyl]- can also affect the structure and function of RNA and DNA molecules, leading to changes in gene expression and protein synthesis. In addition, Formamide, N-[2-(3-methoxyphenyl)ethyl]- has been shown to have cytotoxic effects on various cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
Formamide, N-[2-(3-methoxyphenyl)ethyl]- has several advantages for use in lab experiments. It is a versatile reagent that can be used in various chemical reactions. It is also readily available and relatively inexpensive. However, Formamide, N-[2-(3-methoxyphenyl)ethyl]- has some limitations. It can be toxic to cells and organisms at high concentrations, and it can also denature proteins that are not the target of the experiment.
Zukünftige Richtungen
There are several future directions for the use of Formamide, N-[2-(3-methoxyphenyl)ethyl]- in scientific research. One direction is the development of new methods for the synthesis of Formamide, N-[2-(3-methoxyphenyl)ethyl]- and its derivatives. Another direction is the study of the mechanism of action of Formamide, N-[2-(3-methoxyphenyl)ethyl]- at the molecular level. This could lead to the development of new drugs that target protein folding and gene expression. Finally, the use of Formamide, N-[2-(3-methoxyphenyl)ethyl]- in the study of enzyme kinetics and protein folding could lead to the development of new methods for the prediction of protein structure and function.
Wissenschaftliche Forschungsanwendungen
Formamide, N-[2-(3-methoxyphenyl)ethyl]- is widely used in scientific research as a reagent for the synthesis of various compounds. It is used in the synthesis of peptides, amino acids, and other organic compounds. Formamide, N-[2-(3-methoxyphenyl)ethyl]- is also used in the preparation of polymer materials and as a solvent for various chemical reactions. In addition, Formamide, N-[2-(3-methoxyphenyl)ethyl]- is used in the study of enzyme kinetics and protein folding.
Eigenschaften
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-10-4-2-3-9(7-10)5-6-11-8-12/h2-4,7-8H,5-6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFODYARLDKLAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543902 | |
| Record name | N-[2-(3-Methoxyphenyl)ethyl]formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-Methoxyphenyl)ethyl]formamide | |
CAS RN |
110339-54-3 | |
| Record name | N-[2-(3-Methoxyphenyl)ethyl]formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,2,2-trifluoroethyl N-[3-(methylsulfanyl)phenyl]carbamate](/img/structure/B3045505.png)


![Magnesium, bromo[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B3045510.png)


![1H-Benzimidazole, 1-[(4-nitrophenyl)sulfonyl]-](/img/structure/B3045514.png)
![1,2,3,4-Tetrahydrobenzo[h]isoquinoline](/img/structure/B3045519.png)

![(5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid](/img/structure/B3045521.png)